5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione

Mass Spectrometry Analytical Chemistry Structure Confirmation

5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione (CAS 1255147-58-0), also referred to by the research code IMC-1, is a synthetic cyclohexane-1,3-dione (CHD) derivative characterized by a 4-isopropoxy-3-methoxyphenyl substitution on the central cyclohexane-1,3-dione core. This compound has been investigated primarily as a small molecule drug candidate for fibromyalgia, a chronic pain disorder, with early studies suggesting analgesic effects on both nociceptive and neuropathic pain.

Molecular Formula C16H20O4
Molecular Weight 276.33 g/mol
CAS No. 1255147-58-0
Cat. No. B1443210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione
CAS1255147-58-0
Molecular FormulaC16H20O4
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)C2CC(=O)CC(=O)C2)OC
InChIInChI=1S/C16H20O4/c1-10(2)20-15-5-4-11(8-16(15)19-3)12-6-13(17)9-14(18)7-12/h4-5,8,10,12H,6-7,9H2,1-3H3
InChIKeyZIEUSLXWERFDGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview of 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione (CAS 1255147-58-0) as a Research-Grade Cyclohexane-1,3-dione Derivative


5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione (CAS 1255147-58-0), also referred to by the research code IMC-1, is a synthetic cyclohexane-1,3-dione (CHD) derivative characterized by a 4-isopropoxy-3-methoxyphenyl substitution on the central cyclohexane-1,3-dione core . This compound has been investigated primarily as a small molecule drug candidate for fibromyalgia, a chronic pain disorder, with early studies suggesting analgesic effects on both nociceptive and neuropathic pain [1]. As a CHD-class molecule, it belongs to a scaffold known for yielding diverse biological activities, including anti-proliferative, kinase inhibitory, and enzyme-modulating properties [2][3]. It is commercially available from multiple suppliers with purity levels typically ranging from 95% to 98% for research and further manufacturing purposes .

Why Generic Substitution of Cyclohexane-1,3-dione Derivatives Fails: The Critical Role of 4-Isopropoxy-3-methoxyphenyl Substitution in 1255147-58-0


Cyclohexane-1,3-dione derivatives are a broad and chemically promiscuous class, where even minor structural modifications can drastically alter target selectivity, potency, and pharmacokinetic profiles. The substitution pattern on the phenyl ring—specifically the isopropoxy group at the 4-position and the methoxy group at the 3-position—is a key determinant of biological activity within this scaffold [1]. Generic substitution with a simpler analog, such as 5-(4-methoxyphenyl)cyclohexane-1,3-dione, would eliminate the bulky, hydrophobic isopropoxy moiety, which is likely essential for optimal interaction with hydrophobic binding pockets in target proteins like kinases or enzymes implicated in pain pathways . Furthermore, the presence of both electron-donating substituents on the aromatic ring can modulate the electronic properties of the cyclohexane-1,3-dione core, influencing its tautomeric equilibrium and, consequently, its reactivity and potential for forming stable interactions with biological targets [2]. Relying on a generic, unsubstituted, or differently substituted CHD core would therefore introduce unacceptable risk into experimental reproducibility and lead optimization campaigns, as the precise chemical and biological profile of CAS 1255147-58-0 is inextricably linked to its unique substitution pattern.

Product-Specific Quantitative Evidence Guide for 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione (CAS 1255147-58-0) Against Closest Comparators


Molecular Formula and Mass Spectrometry Fingerprint: Differentiating 1255147-58-0 from Core CHD Scaffolds and Demethylated Analogs

The target compound possesses a distinct molecular formula (C₁₆H₂₀O₄) and exact mass, which provides a unique and verifiable fingerprint for quality control and identification, separating it from simpler cyclohexane-1,3-dione scaffolds (e.g., unsubstituted core C₆H₈O₂) and demethylated analogs. This allows for unambiguous analytical confirmation in complex mixtures, a fundamental requirement for reproducible research .

Mass Spectrometry Analytical Chemistry Structure Confirmation

Therapeutic Indication Patent Specificity: Fibromyalgia as a Distinct Application for 1255147-58-0 (IMC-1)

The target compound, designated IMC-1, is the specific active ingredient claimed in patent families directed toward the treatment or prophylaxis of fibromyalgia, a complex chronic pain condition [1]. This provides a specific, albeit early-stage, therapeutic anchor that differentiates it from the vast majority of CHD derivatives, which are primarily explored as kinase inhibitors for oncology or as herbicides [2].

Fibromyalgia Pain Management Drug Repurposing

Purity and Handling Specifications: Baseline Quality Metrics for Reproducible Procurement

Commercially available batches of 1255147-58-0 are characterized by defined purity levels, typically 95% or 98%, and specific storage conditions (sealed, dry, 2-8°C) and hazard classifications (harmful if swallowed, causes skin/eye irritation) . This information is crucial for consistent experimental design, safe handling, and ensuring that observed biological effects are attributable to the compound itself and not impurities.

Chemical Sourcing Reproducibility Quality Control

Substructure Analysis: The 4-Isopropoxy Group as a Key Differentiator in CHD Analgesic Activity

While direct comparative pharmacological data are lacking in the public domain, the presence of the 4-isopropoxy group is a critical structural distinction within the CHD class. The patent literature specifically claims this substitution pattern (or closely related alkoxy variants) as essential for the desired analgesic effects in fibromyalgia models [1]. In contrast, the broader class of CHD derivatives without this specific substitution pattern are more commonly associated with anti-proliferative activity through kinase inhibition (e.g., tyrosine kinases, Pim-1) or herbicidal applications [2][3].

Structure-Activity Relationship Analgesics Cyclohexane-1,3-dione

Best Research and Industrial Application Scenarios for 5-(4-Isopropoxy-3-methoxyphenyl)cyclohexane-1,3-dione (CAS 1255147-58-0)


Investigational Tool for Fibromyalgia and Neuropathic Pain Research

Given its specific patent claims for treating fibromyalgia, this compound serves as a primary investigational tool for academic and pharmaceutical researchers studying the underlying mechanisms of chronic pain syndromes. It can be used as a positive control or lead compound in in vivo rodent models to explore novel analgesic pathways, particularly those involving both nociceptive and neuropathic pain components [1].

Structure-Activity Relationship (SAR) Probe for Cyclohexane-1,3-dione Analgesics

The compound's unique 4-isopropoxy-3-methoxyphenyl substitution pattern makes it a valuable reference standard for medicinal chemistry SAR studies. Researchers can use it as a benchmark to synthesize and compare novel analogs, assessing the impact of modifications to the aromatic ring and the cyclohexane-1,3-dione core on analgesic potency, selectivity, and physicochemical properties [1].

Analytical Standard for Method Development and Metabolite Identification

The well-defined molecular mass (276.1362 g/mol) and unique chemical structure of CAS 1255147-58-0 enable its use as an analytical standard in method development for LC-MS/MS or HPLC. This application is critical for developing quantitative assays to measure the compound in biological matrices during preclinical pharmacokinetic studies or for identifying potential metabolites .

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